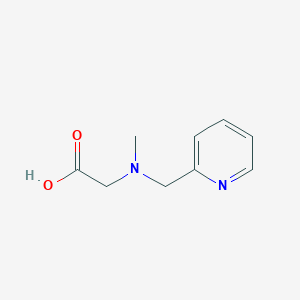

Diethyl-piperidin-3-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis of Diethyl-piperidin-3-ylmethyl-amine

The synthesis of compounds related to diethyl-piperidin-3-ylmethyl-amine involves complex chemical reactions that introduce specific functional groups to the piperidine ring. In one study, the synthesis of a carbon-14 labelled compound, which is a potent δ opioid receptor agonist, was achieved by introducing the radioisotope through an aryllithium reaction with 14CO2. This reaction formed the labelled acid, which was then transformed into the amide . This process highlights the intricate steps and conditions required to synthesize such compounds, including the handling of radioactive materials.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure analysis of diethyl-piperidin-3-ylmethyl-amine, the synthesis process described in the first paper suggests a complex structure that includes a piperidine ring and an amide group . The presence of a phenyl group and the piperidin-4-ylidene moiety indicates a multi-ring system with potential for various chemical interactions and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of analogs to diethyl-piperidin-3-ylmethyl-amine are characterized by the formation of intermediates and final products through the reaction of different amines with carbon disulfide and bromoaldehyde acetal. These reactions occur in the presence of anhydrous potassium phosphate under mild conditions, leading to excellent yields . This demonstrates the reactivity of the piperidine ring and its ability to form stable compounds with sulfur and carbon-based groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl-piperidin-3-ylmethyl-amine and its analogs are not explicitly detailed in the provided papers. However, the synthesis methods imply that these compounds are likely to have properties typical of organic amides, such as moderate solubility in organic solvents, potential for hydrogen bonding, and reactivity towards acids and bases. The presence of the piperidine ring suggests a basic character, which could influence the compound's solubility and reactivity .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of α-Aminophosphonates : Novel α-aminophosphonates containing the piperidinyl moiety were synthesized through a one-pot reaction. These compounds displayed insecticidal activities, highlighting their potential in agricultural chemistry (Jiang et al., 2013).

- Enantiospecific Synthesis : A highly enantiospecific synthesis of piperidin-3-ols was developed, showcasing the importance of these compounds in asymmetric synthesis and potentially leading to novel pharmaceuticals (Babu et al., 2014).

- Dehydrogenation of Aliphatic Amines : A molybdenum halide cluster was used to dehydrogenate diethylamine, demonstrating a novel catalysis method for nitrogen-bonded hydrogens removal, which could be applicable in the synthesis of nitriles, imines, or vinylamines (Kamiguchi et al., 2005).

Pharmacological and Biological Applications

- Receptor Binding Assay : Pyrazolo[1,5-α]pyridines derivatives, synthesized from piperazine and showing affinity to dopamine receptors, underscore the relevance of piperidinyl compounds in developing potential ligands for neurological disorders (Guca, 2014).

Material Science and Polymerization

- Photoinitiating Systems for Polymerization : Studies on camphorquinone/hindered piperidines for visible-light photoinduced polymerization reveal the importance of such systems in developing photopolymerizable materials, with implications for dental materials and coatings (Jakubiak et al., 2003).

Carbon Capture and Environmental Applications

- CO2 Absorption Characteristics : The effect of molecular structural variations on CO2 absorption by heterocyclic amines was explored, showing how piperidine derivatives can be optimized for enhanced CO2 capture, relevant for carbon sequestration technologies (Robinson et al., 2011).

Safety And Hazards

Orientations Futures

Piperidines, including Diethyl-piperidin-3-ylmethyl-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

N-ethyl-N-(piperidin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQHFNCPMZRSIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424407 |

Source

|

| Record name | Diethyl-piperidin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-piperidin-3-ylmethyl-amine | |

CAS RN |

100158-78-9 |

Source

|

| Record name | Diethyl-piperidin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)